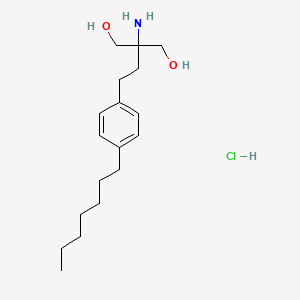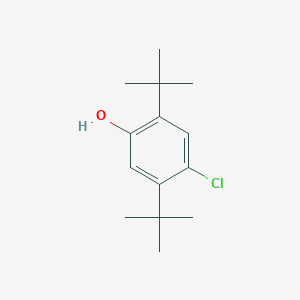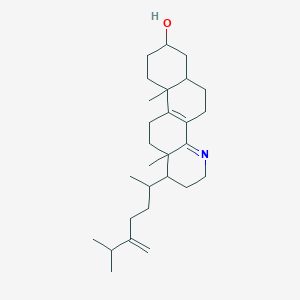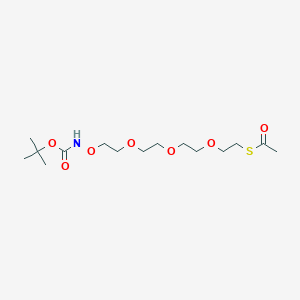
2,5-Dihydroxy-3,4,6-tris(phenylmethoxy)hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxy-3,4,6-tris(phenylmethoxy)hexanal is a complex organic compound characterized by its multiple hydroxyl and phenylmethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3,4,6-tris(phenylmethoxy)hexanal typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups followed by selective functionalization of the hexanal backbone. The reaction conditions often require the use of protecting groups such as benzyl ethers to prevent unwanted side reactions. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dihydroxy-3,4,6-tris(phenylmethoxy)hexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the hexanal backbone can be reduced to form alcohols.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
2,5-Dihydroxy-3,4,6-tris(phenylmethoxy)hexanal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dihydroxy-3,4,6-tris(phenylmethoxy)hexanal involves its interaction with specific molecular targets. The hydroxyl and phenylmethoxy groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trihydroxybenzaldehyde: Similar in structure but lacks the phenylmethoxy groups.
3,5-Dihydroxybenzaldehyde: Contains fewer hydroxyl groups and no phenylmethoxy groups.
2,4-Dihydroxy-3,6-dimethylbenzoate: Similar functional groups but different backbone structure.
Uniqueness
2,5-Dihydroxy-3,4,6-tris(phenylmethoxy)hexanal is unique due to its combination of multiple hydroxyl and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C27H30O6 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
2,5-dihydroxy-3,4,6-tris(phenylmethoxy)hexanal |
InChI |
InChI=1S/C27H30O6/c28-16-24(29)26(32-18-22-12-6-2-7-13-22)27(33-19-23-14-8-3-9-15-23)25(30)20-31-17-21-10-4-1-5-11-21/h1-16,24-27,29-30H,17-20H2 |
Clé InChI |
DGIYKLWEVUSOLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(C(C(C(C=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(5,6-Dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292162.png)
![Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12292169.png)



![6-(b-D-2-Deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B12292196.png)
![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B12292197.png)

![N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide (Edoxaban Impurity)](/img/structure/B12292231.png)
![ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate](/img/structure/B12292234.png)

![5-Oxaspiro[3.5]nonan-7-amine](/img/structure/B12292239.png)


